molecular formula C21H25N3O7 B13186518 2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid

2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid

Cat. No.: B13186518
M. Wt: 431.4 g/mol
InChI Key: UXECZYKXLKEWCX-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound also contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, and a hydroxypropanoic acid moiety, which is a three-carbon chain with a hydroxyl group and a carboxylic acid group.

Preparation Methods

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups to protect the amino groups during the synthesis. The synthesis may start with the protection of the amino group on the pyridine ring using Boc anhydride, followed by the protection of the amino group on the propanoic acid using Cbz chloride. The protected intermediates are then coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the coupling reaction, the protecting groups are removed using acidic or hydrogenolytic conditions to yield the final product .

Chemical Reactions Analysis

2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxycarbonyl and tert-butoxycarbonyl protecting groups can be substituted with other protecting groups or functional groups using appropriate reagents and conditions.

    Coupling Reactions: The amino groups can participate in peptide coupling reactions to form amide bonds with other amino acids or peptides.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid depends on its specific applicationThe benzyloxycarbonyl and tert-butoxycarbonyl groups can be removed under specific conditions to reveal the active amino groups, which can then participate in further chemical reactions or interactions with biological targets .

Comparison with Similar Compounds

Similar compounds to 2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid include:

These similar compounds highlight the unique combination of functional groups and protecting groups in this compound, which makes it a valuable intermediate in organic synthesis and research.

Properties

Molecular Formula

C21H25N3O7

Molecular Weight

431.4 g/mol

IUPAC Name

3-hydroxy-3-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C21H25N3O7/c1-21(2,3)31-20(29)23-15-10-9-14(11-22-15)17(25)16(18(26)27)24-19(28)30-12-13-7-5-4-6-8-13/h4-11,16-17,25H,12H2,1-3H3,(H,24,28)(H,26,27)(H,22,23,29)

InChI Key

UXECZYKXLKEWCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(C(C(=O)O)NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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